The 3,6-Dihydro-2H-pyran-2-carboxylic Acid Scaffold: Structural Dynamics, Synthesis, and Pharmacological Applications
The 3,6-Dihydro-2H-pyran-2-carboxylic Acid Scaffold: Structural Dynamics, Synthesis, and Pharmacological Applications
Executive Summary
In the landscape of modern drug discovery, the identification and optimization of privileged chiral scaffolds are paramount. 3,6-dihydro-2H-pyran-2-carboxylic acid (DHPC) has emerged as a critical structural motif, functioning both as a versatile chiral building block in asymmetric synthesis and as the core pharmacophore in potent nucleoside antibiotics[1]. Most notably, the DHPC ring is the defining structural feature of Blasticidin S , a peptidyl-nucleoside antibiotic that exerts profound translational arrest in both prokaryotic and eukaryotic systems [2].
This whitepaper provides an in-depth technical analysis of the DHPC chemical structure, detailing its physicochemical profile, catalyst-driven synthetic methodologies, and its mechanistic role in ribosomal inhibition.
Structural & Physicochemical Profiling
The DHPC scaffold is a six-membered oxacyclic ring containing a single double bond (between C4 and C5) and a carboxylic acid moiety at the C2 position. The stereochemistry at the C2 and C6 positions is highly determinative of its biological activity, as the spatial orientation of these functional groups dictates binding affinity within enzymatic or ribosomal pockets [3].
Table 1: Physicochemical Properties of the DHPC Core
| Property | Value / Description |
| Chemical Name | 3,6-dihydro-2H-pyran-2-carboxylic acid |
| CAS Number | 116233-54-6 |
| Molecular Formula | C₆H₈O₃ |
| Molecular Weight | 128.13 g/mol |
| SMILES String | O=C(C1CC=CCO1)O |
| Key Structural Features | Endocyclic alkene, chiral centers at C2/C6, carboxylic acid |
| Primary Application | Chiral scaffold for nucleoside analogs and macrocycles |
Data aggregated from commercial chemical databases and structural profiling [4].
Synthetic Methodologies: The Catalyst-Driven Approach
The construction of the DHPC ring requires precise control over regioselectivity and stereochemistry. While Hetero-Diels-Alder (HDA) cycloadditions are historically relevant, Ring-Closing Metathesis (RCM) has become the industry standard due to its high functional group tolerance and mild reaction conditions [5].
Causality in Experimental Design: Why RCM?
RCM utilizes Ruthenium-based catalysts (e.g., Grubbs' 1st or 2nd generation) to cyclize acyclic diene precursors. The choice of RCM over HDA is driven by the need to synthesize highly substituted, enantiomerically pure DHPC derivatives. By starting from readily available α-hydroxy carboxylic acid esters, chemists can perform O-allylation followed by RCM to yield the dihydropyran ring without the thermodynamic constraints of cycloaddition [6].
Protocol 1: Synthesis of the DHPC Scaffold via Ring-Closing Metathesis
Objective: To synthesize a functionalized 3,6-dihydro-2H-pyran derivative from an acyclic enyne/diene precursor.
Step-by-Step Methodology:
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Precursor Preparation: Dissolve the acyclic diene precursor (e.g., 0.15 mmol of an oxaenediyne or allyl ether derivative) in anhydrous dichloromethane (CH₂Cl₂).
-
Causality: Anhydrous CH₂Cl₂ is strictly required to prevent moisture-induced degradation of the moisture-sensitive Ruthenium alkylidene catalyst.
-
-
Dilution Strategy: Adjust the solvent volume to achieve a high dilution (typically
0.01 M).-
Causality: High dilution kinetically favors the intramolecular ring-closing reaction over undesired intermolecular cross-metathesis (oligomerization).
-
-
Catalyst Addition: Add Grubbs' 1st Generation Catalyst (5-10 mol%) under an inert Argon atmosphere.
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Thermal Activation: Reflux the mixture at 40°C for 2–4 hours. Monitor the reaction progression via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent.
-
Quenching & Purification: Terminate the reaction by exposing the mixture to air (oxidizing the catalyst) or adding ethyl vinyl ether. Concentrate the crude product in vacuo and purify via silica gel flash column chromatography.
Self-Validating System:
To validate the success of the protocol, perform ¹H NMR (300 MHz, CDCl₃) on the purified product. The complete disappearance of terminal alkene multiplet signals (
Pharmacological Application: The Blasticidin S Scaffold
The most prominent application of the DHPC structure in pharmacology is its presence in Blasticidin S (CAS 3513-03-9). In this nucleoside antibiotic, the DHPC ring is linked to a cytosine derivative and an amino-acid side chain [7].
Mechanism of Action at the Ribosome
Blasticidin S targets the peptidyl transferase center (PTC) of the large ribosomal subunit (60S in eukaryotes, 50S in prokaryotes). High-resolution cryo-EM and crystal structures reveal that the DHPC-derived core binds to the P-site loop of the ribosomal RNA. Unlike other antibiotics, it uniquely distorts the 3'CCA tail of the P-site tRNA, bending it toward the A-site. This structural deformation physically blocks peptide bond formation and inhibits peptidyl-tRNA hydrolysis by release factors, leading to rapid translational arrest and subsequent apoptosis [8].
Mechanism of Action: Ribosomal inhibition by DHPC-scaffold nucleoside antibiotics.
In Vitro Validation Protocols
In drug development, DHPC-derived molecules are rigorously tested for their cytotoxic profiles. Blasticidin S is frequently utilized as a selection agent for genetically modified mammalian cells carrying the bsr or BSD resistance genes (which encode deaminases that neutralize the antibiotic) [9], and is also investigated for its potent anticancer effects against castration-resistant prostate cancer (mCRPC) models [10].
Table 2: Cell Line Sensitivity to DHPC-Scaffold Antibiotics
| Cell Line | Origin | Recommended Concentration (µg/mL) | Resistance Gene Capability |
| HeLa | Human Cervix | 3 - 10 | bsr / BSD |
| HEK293 | Human Kidney | 3 - 10 | bsr / BSD |
| CHO | Hamster Ovary | 5 - 15 | bsr / BSD |
| PC3 (mCRPC) | Human Prostate | 1 - 10 | None (Targeted for Apoptosis) |
Data synthesized from standard mammalian cell culture screening guidelines [11].
Protocol 2: In Vitro Cytotoxicity and Selection Assay
Objective: To determine the lethal dose of a DHPC-derived nucleoside (e.g., Blasticidin S) and validate its efficacy in inducing translational arrest.
Step-by-Step Methodology:
-
Cell Seeding: Plate the target mammalian cells (e.g., PC3 or HeLa) in a 96-well plate at a density of
cells/well in appropriate media (e.g., DMEM or RPMI) supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence. -
Drug Preparation: Prepare a stock solution of the DHPC-derivative in HEPES buffer (pH 7.4).
-
Causality: HEPES is utilized over unbuffered water to maintain physiological pH, as the stability of the DHPC carboxylic acid and pyrimidine moieties is highly pH-dependent.
-
-
Treatment Application: Perform a serial dilution to treat cells with concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Incubation: Incubate the treated cells for 48–72 hours.
-
Causality: Antibiotics targeting translation require cells to be in an active division phase. A minimum of 48 hours ensures that pre-existing protein pools are depleted, revealing the true cytotoxic effect of translational arrest.
-
-
Viability Quantification: Add a viability reagent (e.g., CellTiter-Glo or MTT) and measure luminescence/absorbance to calculate the IC₅₀.
Self-Validating System: To ensure assay integrity, a dual-control system must be implemented. Include a Positive Control (cells stably transfected with the bsr resistance gene) and a Negative Control (wild-type, untreated cells). Validation Metric: If the positive control exhibits <95% viability, the DHPC-derivative concentration is excessively toxic, indicating off-target effects independent of the ribosome. If the negative control shows >5% viability at the presumed lethal dose, the drug has degraded, necessitating the preparation of a fresh stock solution.
Conclusion
The 3,6-dihydro-2H-pyran-2-carboxylic acid (DHPC) scaffold is a masterpiece of evolutionary and synthetic chemistry. Whether constructed meticulously in the laboratory via Ring-Closing Metathesis or harvested from Streptomyces fermentation as Blasticidin S, its unique stereochemical geometry allows it to interface precisely with the ribosomal machinery. For drug development professionals, mastering the synthesis and mechanistic profiling of the DHPC ring opens critical pathways for designing next-generation macrocycles and targeted translational inhibitors.
References
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CymitQuimica. "(2S,3S,6R)-3-[[(3R)-3-amino-5-(carbamimidoyl-methyl-amino)pentanoyl]amino]-6-(4-amino-2-oxo-pyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid hydrochloride". CymitQuimica Catalog. 1
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Wikipedia Contributors. "Blasticidin S". Wikipedia, The Free Encyclopedia. 2
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Alfa Chemistry. "3-[[2-(2-Amino-1-methyl-5,6-dihydro-4H-pyrimidin-4-yl)acetyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid". Alfa Chemistry. 3
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ChemScene. "116233-54-6 | 3,6-Dihydro-2H-pyran-2-carboxylic acid". ChemScene LLC. 4
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